1,3,5-Triazine-2,4(1H,3H)-dione, 6-(1-piperazinyl)-
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Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dione, 6-(1-piperazinyl)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(1-piperazinyl)- typically involves the reaction of cyanuric chloride with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the piperazinyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 6-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of triazine derivatives with different substituents.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dione, 6-(1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(1-piperazinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and piperazinyl group play crucial roles in these interactions, allowing the compound to fit into the active sites of target molecules and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(dimethylamino)-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 6-(1-piperazinyl)- is unique due to the presence of the piperazinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13N5O2 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-piperazin-1-yl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C7H13N5O2/c13-6-9-5(10-7(14)11-6)12-3-1-8-2-4-12/h5,8H,1-4H2,(H3,9,10,11,13,14) |
InChI Key |
OZHYPTAXUKYUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2NC(=O)NC(=O)N2 |
Origin of Product |
United States |
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